Sodium oxolinate
CAS No.: 59587-08-5
Cat. No.: VC1930800
Molecular Formula: C13H11NNaO5
Molecular Weight: 284.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59587-08-5 |
|---|---|
| Molecular Formula | C13H11NNaO5 |
| Molecular Weight | 284.22 g/mol |
| IUPAC Name | sodium;5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
| Standard InChI | InChI=1S/C13H11NO5.Na/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10;/h3-5H,2,6H2,1H3,(H,16,17); |
| Standard InChI Key | BDTREUXLJWDUAV-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-].[Na+] |
| Canonical SMILES | CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O.[Na] |
Introduction
Chemical Properties and Structure
Identification and Physical Properties
Sodium oxolinate is chemically identified by the following properties:
| Property | Description |
|---|---|
| Chemical Name | Sodium 5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate |
| CAS Number | 59587-08-5 |
| Molecular Formula | C₁₃H₁₀NNaO₅ or C₁₃H₁₁NO₅Na |
| Molecular Weight | 283.21 g/mol |
| Physical Appearance | White crystalline powder; odorless |
| Melting Point | Approximately 300-310°C |
| Solubility | Highly soluble in water and ethanol |
The compound appears as a white crystalline powder that is odorless and demonstrates high solubility in water and ethanol, properties that facilitate its pharmaceutical formulation and administration .
Chemical Structure
Sodium oxolinate features a quinolone core structure with specific functional groups that confer its antimicrobial activity:
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SMILE notation: CCn1cc(c(=O)c2c1cc3c(c2)OCO3)C(=O)[O-].[Na+]
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InChI: InChI=1S/C13H11NO5.Na/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10;/h3-5H,2,6H2,1H3,(H,16,17);/q;+1/p-1
The structure contains a bicyclic aromatic system with a carboxylate group that forms the sodium salt. This structural arrangement is crucial for its antimicrobial function and binding to target enzymes.
Synthesis and Preparation
The synthesis of sodium oxolinate typically involves the neutralization of oxolinic acid with appropriate sodium-containing compounds. The primary production method involves the following steps:
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Synthesis of oxolinic acid as the parent compound
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Neutralization reaction with sodium hydroxide or another suitable sodium source
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Purification and crystallization to obtain the sodium salt
The compound is typically packaged in sealed containers to protect it from moisture, maintaining its powdered form and ensuring stability during storage and transportation .
Mechanism of Action
Sodium oxolinate exerts its antimicrobial effects through specific mechanisms that disrupt bacterial DNA replication:
Primary Mechanism
Sodium oxolinate inhibits the activity of DNA Topoisomerase II (DNA gyrase), an essential enzyme responsible for maintaining the topological state of DNA during replication . By interfering with this crucial enzyme, the compound prevents bacterial DNA from unwinding and replicating, effectively halting bacterial reproduction.
Studies have demonstrated that oxolinic acid has approximately ten times greater ability to inhibit DNA replication compared to nalidixic acid, which corresponds to its greater in vitro activity against Enterobacteriaceae .
Antimicrobial Spectrum
The compound demonstrates activity primarily against Gram-negative bacteria, with particular effectiveness against:
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Enterobacteriaceae family members
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Escherichia coli
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Proteus mirabilis
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Various aquatic bacterial pathogens
The relatively narrow spectrum of activity has limited its use in human medicine but has made it valuable for specific applications in veterinary medicine, particularly for treating infections in aquatic species .
Medicinal and Therapeutic Applications
Veterinary Applications
Sodium oxolinate has found more extensive application in veterinary medicine, particularly for treating infections in:
| Animal Species | Indications |
|---|---|
| Fish | Furunculosis, vibriosis, bacterial infections, red fin disease |
| Shrimps | Red body disease, red leg disease, sepsis, branchial disease, enteritis |
| Turtles | Furunculosis, shothole disease, red bottom disease, red neck disease, bleeding diseases |
| Poultry | Various bacterial infections |
| Pigs | Enteric infections |
| Calves | Enteric infections |
The compound has been approved for use in these animal species for managing enteric infections and other bacterial diseases, demonstrating its value in veterinary contexts despite limitations in human medicine .
Research Developments
Complex Formation with Rare-Earth Metals
Recent research has explored the formation of complexes between oxolinic acid and various rare-earth metals, opening new potential applications beyond traditional antimicrobial use. These developments represent an important direction in "drug repositioning" - finding new applications for existing or abandoned drugs.
Six complexes of oxolinic acid with rare-earth metal cations (Y³⁺, La³⁺, Sm³⁺, Eu³⁺, Gd³⁺, Tb³⁺) have been synthesized and characterized . The experimental data indicates that:
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Oxolinic acid acts as a bidentate ligand, binding to metal ions via the keto and carboxylate oxygen atoms
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DFT (density functional theory) calculations support this binding mechanism for the Sm³⁺ complex
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The complexes exhibit different properties compared to the parent compound
| Complex | Activity on LoVo cells (IC₅₀) | Activity on MDA-MB 231 cells (IC₅₀) |
|---|---|---|
| Sm oxo | Similar to cisplatin | 40.42 ± 6.27 µM |
| Tb oxo | Similar to cisplatin | Higher than Y oxo and Sm oxo |
| Y oxo | Higher than cisplatin | 33.22 ± 14.92 µM |
| All complexes | Higher cytotoxic activity than free ligand | Lower activity than positive control (ADR) |
The studies showed that the complexes display binding affinities (Kᵦ) towards double-stranded DNA in the range of 9.33 × 10⁴ − 10.72 × 10⁵, with Eu oxo showing the highest binding affinity . Major and minor groove-binding mechanisms likely play significant roles in these interactions with DNA.
Additionally, the complexes bind human serum albumin more strongly than apo-transferrin, suggesting specific interactions with blood proteins that could influence their pharmacokinetics and biodistribution .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of sodium oxolinate has been characterized through several studies, providing insights into its absorption, distribution, metabolism, and excretion:
Absorption and Distribution
After oral administration, sodium oxolinate demonstrates:
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Peak blood levels after approximately 4 hours in humans and dogs, and after 6 hours in rats and rabbits
Metabolism and Excretion
The metabolic fate of sodium oxolinate shows some unique characteristics:
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The major urinary metabolite is the glucuronide of oxolinic acid, which, unusually for drug glucuronides, remains biologically active
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After oral administration of ¹⁴C-labeled oxolinic acid, excretion patterns show species variation:
Elimination Kinetics
After repeated dosing, a biphasic excretion pattern has been observed:
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Initial rapid phase with a half-life of approximately 1.5 hours
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Followed by a slower phase with a half-life of approximately 15 hours
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Urinary concentrations of unconjugated drug range from 15-155 µg/mL in patients with normal renal function
This pharmacokinetic profile influences dosing strategies and therapeutic approaches when using sodium oxolinate in clinical settings.
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